

Application Notes and Protocols for Investigating BD-1008 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: BD-1008

Cat. No.: B1662696

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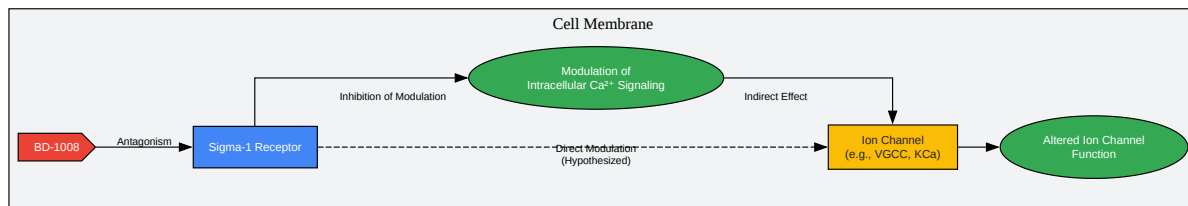
Introduction

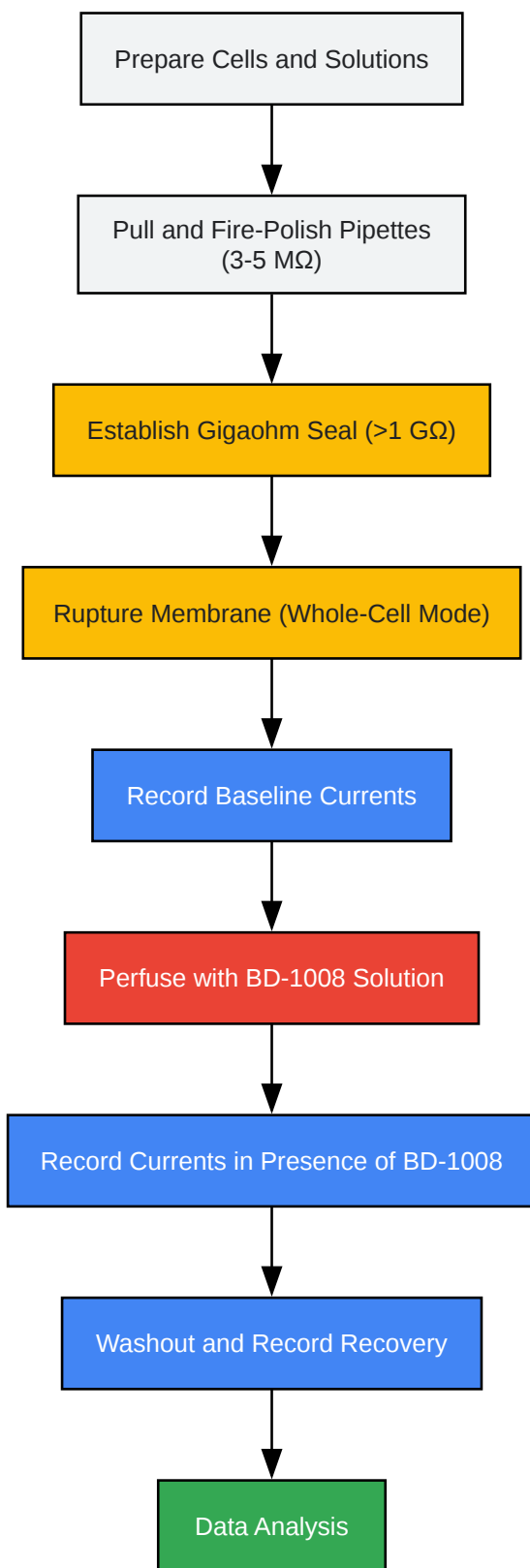
BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a potent and selective sigma receptor antagonist with high affinity for both sigma-1 (σ_1) and sigma-2 (σ_2) subtypes.[1][2] Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, where they play a crucial role in modulating intracellular calcium signaling, a key process governing ion channel function.[3] While direct evidence of **BD-1008**'s effect on specific ion channels via patch clamp electrophysiology is emerging, its known role as a functional sigma receptor antagonist suggests its potential as a modulator of various voltage-gated and ligand-gated ion channels.[1]

This document provides detailed, proposed protocols for investigating the effects of **BD-1008** on ion channel activity using patch clamp electrophysiology. The methodologies outlined below are based on established patch clamp techniques and the known pharmacology of sigma receptors, offering a foundational guide for researchers venturing into this area.[4][5]

Hypothesized Mechanism of Action

BD-1008, by antagonizing sigma receptors, is hypothesized to influence ion channel activity primarily through the modulation of intracellular calcium (Ca^{2+}) homeostasis.[3] Sigma-1 receptors are known to associate with and modulate the function of various ion channels, including voltage-gated K^+ , Ca^{2+} , and Na^+ channels. The proposed signaling pathway suggests that **BD-1008** binding to the sigma-1 receptor could alter the channel's conformational state or interfere with signaling cascades that regulate channel activity.





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